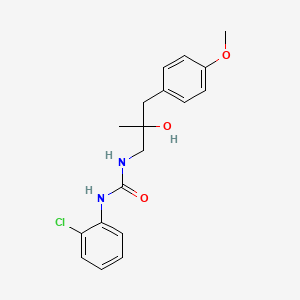

1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

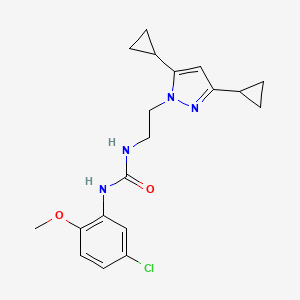

1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a vital role in maintaining energy homeostasis in the body. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various metabolic disorders.

Wissenschaftliche Forschungsanwendungen

Photodegradation and Hydrolysis of Urea Pesticides

Substituted urea pesticides, like monolinuron and linuron, undergo photodegradation and hydrolysis in water. These processes are influenced by factors like light exposure, pH levels, and the presence of nitrates and humic acids. This suggests potential environmental and agricultural implications for similar compounds like 1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (Gatidou & Iatrou, 2011).

Corrosion Inhibition in Metals

Research indicates that certain urea derivatives, such as CPHU and HNMU, effectively inhibit mild steel corrosion in acid solutions. These compounds act as mixed-type inhibitors, demonstrating how similar urea derivatives could be used for protecting metal surfaces in various industrial applications (Bahrami & Hosseini, 2012).

Antimicrobial Properties

Novel imidazole ureas containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial activities. These compounds, with structural similarities to the queried urea derivative, show potential in the development of new antimicrobial agents (Rani et al., 2014).

Environmental Degradation of Herbicides

The substituted urea herbicide, Maloran, is known to degrade in soil primarily through microbial action. This process leads to minimal accumulation of phytotoxic residues, which could be relevant for understanding the environmental behavior of related compounds (Katz & Strusz, 1968).

Cancer Research and Treatment

Symmetrical N,N'-diarylureas have been identified as potential anti-cancer agents, capable of reducing cancer cell proliferation. They function by activating the eIF2α kinase heme-regulated inhibitor, thus influencing protein synthesis and cell growth. This highlights the potential of urea derivatives in cancer therapy (Denoyelle et al., 2012).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3/c1-18(23,11-13-7-9-14(24-2)10-8-13)12-20-17(22)21-16-6-4-3-5-15(16)19/h3-10,23H,11-12H2,1-2H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQZVFLHUQPUFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride](/img/structure/B2672787.png)

![N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2672789.png)

![N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2672790.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2672796.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2672800.png)

![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)

![3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2672804.png)

![[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2672807.png)